4-Chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine
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Overview
Description
4-Chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine: is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, two methyl groups at the 5th and 6th positions, and a 5-methylfuran-2-yl group at the 2nd position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methylfuran-2-carbaldehyde and 4-chloro-5,6-dimethylpyrimidine.
Condensation Reaction: The 5-methylfuran-2-carbaldehyde undergoes a condensation reaction with 4-chloro-5,6-dimethylpyrimidine in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups at the 5th and 6th positions can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The furan ring can undergo reduction to form tetrahydrofuran derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed:
Substitution Reactions: Products include 4-amino-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine, 4-thio-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine, etc.
Oxidation Reactions: Products include this compound-5-ol, this compound-6-one, etc.
Reduction Reactions: Products include 4-chloro-5,6-dimethyl-2-(5-methyltetrahydrofuran-2-yl)pyrimidine, etc.
Scientific Research Applications
Chemistry: 4-Chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine is used as a building block in the synthesis of various heterocyclic compounds
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine involves its interaction with specific molecular targets. The chloro group and the furan ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, resulting in therapeutic effects such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
- 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine
- 2-Chloro-4,6-dimethylpyrimidine
- 4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine
Comparison: 4-Chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine is unique due to the presence of the 5-methylfuran-2-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential biological activities. The furan ring enhances its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11ClN2O |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine |
InChI |
InChI=1S/C11H11ClN2O/c1-6-4-5-9(15-6)11-13-8(3)7(2)10(12)14-11/h4-5H,1-3H3 |
InChI Key |
ZWWTYYYGRUMGCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C(C(=N2)Cl)C)C |
Origin of Product |
United States |
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